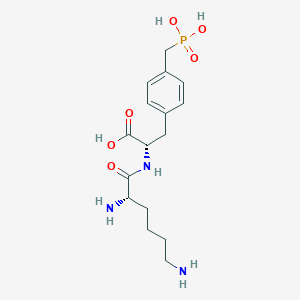
(S)-2-((S)-2,6-diaminohexanamido)-3-(4-(phosphonomethyl)phenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((S)-2,6-diaminohexanamido)-3-(4-(phosphonomethyl)phenyl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both amino and phosphonomethyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2,6-diaminohexanamido)-3-(4-(phosphonomethyl)phenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes the protection of amino groups, coupling reactions to form the amide bond, and the introduction of the phosphonomethyl group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(S)-2-((S)-2,6-diaminohexanamido)-3-(4-(phosphonomethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The amino and phosphonomethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a critical role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce a range of amino acid analogs.
科学研究应用
(S)-2-((S)-2,6-diaminohexanamido)-3-(4-(phosphonomethyl)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include acting as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specialized properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which (S)-2-((S)-2,6-diaminohexanamido)-3-(4-(phosphonomethyl)phenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and phosphonomethyl groups enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
相似化合物的比较
Similar Compounds
Similar compounds include other amino acid derivatives and phosphonate-containing molecules. Examples are:
- (S)-2-amino-3-(4-phosphonomethyl)phenylpropanoic acid
- (S)-2,6-diaminohexanoic acid derivatives
Uniqueness
What sets (S)-2-((S)-2,6-diaminohexanamido)-3-(4-(phosphonomethyl)phenyl)propanoic acid apart is its combination of amino and phosphonomethyl groups, which confer unique reactivity and binding properties. This dual functionality makes it particularly valuable for applications requiring specific molecular interactions.
属性
分子式 |
C16H26N3O6P |
|---|---|
分子量 |
387.37 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-[4-(phosphonomethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H26N3O6P/c17-8-2-1-3-13(18)15(20)19-14(16(21)22)9-11-4-6-12(7-5-11)10-26(23,24)25/h4-7,13-14H,1-3,8-10,17-18H2,(H,19,20)(H,21,22)(H2,23,24,25)/t13-,14-/m0/s1 |
InChI 键 |
VTNIYGWUJGYDBH-KBPBESRZSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N)CP(=O)(O)O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCCN)N)CP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13910045.png)







![2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine](/img/structure/B13910093.png)


![2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13910114.png)
